Cas no 146-39-4 ((8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1))

146-39-4 structure
Nome del prodotto:(8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1)
(8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- (8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1)
- (8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) ...
- 2,3-dihydroxypropyl [(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] hydrogen phosphate
- QUININE GLYCEROPHOSPHATE
- (8alpha,9R)-6'-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1)
- 2,3-dihydroxypropyl dihydrogen phosphate - (4beta,8alpha,9R)-6'-methoxycinchonan-9-ol (1:2)
- CCRIS 5760
- UNII-ZP61X8C21F
- EINECS 205-669-4
- 146-39-4
- Q27271448
- Kineurine
- UNII-9212688A9J
- Quinine 1-glycerophosphate
- 9212688A9J
- Quinine glycerophosphate [NF]
- CHEMBL3707252
-
- Inchi: InChI=1S/2C20H24N2O2.C3H9O6P/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;4-1-3(5)2-9-10(6,7)8/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-5H,1-2H2,(H2,6,7,8)/t13-,14+,19-,20+;13-,14-,19-,20+;/m00./s1
- Chiave InChI: YZDDKALBXAGVHK-MQVXGCOQSA-N
- Sorrisi: OCC(COP(=O)(O)O)O.COC1=CC=C2C(C([C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O)=CC=N2)=C1.COC1C=CC2=C(C([C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O)=CC=N2)C=1
Proprietà calcolate
- Massa esatta: 820.38151
- Massa monoisotopica: 820.381
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 712
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Superficie polare topologica: 198A^2
- XLogP3: niente
- Carica superficiale: 0
Proprietà sperimentali
- Punto di ebollizione: 495.9°C at 760 mmHg
- Punto di infiammabilità: 253.7°C
- PSA: 198.4
- LogP: 2.60560
(8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1) Letteratura correlata
-
1. The electric dipole moments of chloro-anilines and of some chloro-, bromo-, and nitro-substituted amino-pyridines in benzene and 1,4-dioxan solutionsC. W. N. Cumper,A. Singleton J. Chem. Soc. B 1968 645
146-39-4 ((8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1)) Prodotti correlati
- 921791-10-8(4-chloro-N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)
- 1026796-70-2(3-bromo-5-ethoxyPhenol)
- 2228941-39-5(5-(3-bromopropyl)-1,3-dimethoxy-2-methylbenzene)
- 255876-96-1(1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one)
- 337495-80-4(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide)
- 478248-80-5(Isoquinoline, 2-[(2-chloro-5-thiazolyl)methyl]-1,2,3,4-tetrahydro-)
- 1504878-34-5(1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide)
- 2172035-54-8(1-(2-ethylphenyl)bicyclo2.1.1hexane-5-carboxylic acid)
- 899963-79-2(N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1598712-80-1((1-ethyl-1H-pyrazol-5-yl)methanesulfonyl chloride)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
